![molecular formula C13H10F3NO2 B6368795 2-Hydroxy-6-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% CAS No. 1261973-77-6](/img/structure/B6368795.png)
2-Hydroxy-6-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95%
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Overview
Description
2-Hydroxy-6-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% (2H6(4MTFMP)P) is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in methanol, ethanol, and acetonitrile. 2H6(4MTFMP)P has been found to possess a variety of biochemical and physiological effects, and is used in a number of laboratory experiments.
Scientific Research Applications
2H6(4MTFMP)P is used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of molecular interactions, and the development of drugs and pharmaceuticals. It has also been used in the study of enzyme inhibition and the development of catalysts.
Mechanism of Action
2H6(4MTFMP)P is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is a family of enzymes that are involved in the regulation of gene expression. Inhibition of HDAC can lead to changes in gene expression, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2H6(4MTFMP)P has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of cancer cells, reduce inflammation, and increase the production of certain proteins. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
2H6(4MTFMP)P has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. However, it is important to note that 2H6(4MTFMP)P is not approved for use in humans, and its effects on humans are not yet fully understood.
Future Directions
Given its potential for use in a variety of scientific research applications, there are a number of potential future directions for 2H6(4MTFMP)P. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the development of drugs and pharmaceuticals. Additionally, further research into its use as an inhibitor of HDAC could lead to the development of new treatments for various diseases. Finally, there is potential for 2H6(4MTFMP)P to be used as a catalyst in organic synthesis, which could lead to the development of new compounds and materials.
Synthesis Methods
2H6(4MTFMP)P can be synthesized by a two-step process involving the reaction of 4-methoxy-3-trifluoromethylphenol with 2-hydroxy-6-pyridin-3-yl-methyl-pyridine in a polar aprotic solvent. The first step of the reaction involves the formation of an intermediate, which is then converted to 2H6(4MTFMP)P in the second step. The reaction is typically carried out at a temperature of 0-5°C and the yield of the product is typically around 95%.
properties
IUPAC Name |
6-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-11-6-5-8(7-9(11)13(14,15)16)10-3-2-4-12(18)17-10/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIACVTJCOLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683220 |
Source
|
Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-77-6 |
Source
|
Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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